The synthesis of N-(2-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves several chemical reactions:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time to optimize yield and purity.
The molecular structure of N-(2-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can be represented using various structural formulas:
O=C(CSc1nc(=O)n(CCCN2CCOCC2)c2c1CCCC2)Nc1cccc(Cl)c1
This notation highlights the connectivity of atoms within the molecule. The compound features:
The presence of multiple functional groups suggests potential for diverse interactions with biological targets.
N-(2-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can participate in various chemical reactions:
These reactions are significant for understanding its reactivity profile in biological systems.
The mechanism of action for N-(2-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is not fully elucidated but may involve:
Experimental studies are required to confirm these mechanisms and explore the biological implications.
The physical and chemical properties of N-(2-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 477.0 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Solubility | Soluble in organic solvents |
These properties are crucial for predicting the behavior of the compound in various environments.
N-(2-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2